Fmoc-ala-aldehyde Enables Low-Epimerization Backbone Modification via Solid-Phase Reductive Amination
Fmoc-ala-aldehyde is a key building block for introducing amide bond isosteres (Ψ[CH2–NH]) into peptides via solid-phase reductive amination. When used in this method, it enables the synthesis of modified peptides with epimerization at the α-amino aldehyde consistently below 10%, and typically in the range of 1–7% [1]. This quantifiable and low degree of stereochemical erosion is critical for maintaining peptide integrity and represents a benchmark for this specific synthetic route.
| Evidence Dimension | Epimerization during solid-phase reductive amination |
|---|---|
| Target Compound Data | < 10% epimerization, typically 1-7% |
| Comparator Or Baseline | Baseline for peptide α-amino aldehydes in this specific solid-phase reductive amination methodology. |
| Quantified Difference | Provides a defined, low range (1-7%) for stereochemical integrity. |
| Conditions | Solid-phase reductive amination on 2-chlorotrityl chloride (CLTR) resin, followed by mild acidic cleavage. |
Why This Matters
This provides a quantitative benchmark for expected stereochemical integrity when using Fmoc-ala-aldehyde in a critical peptide backbone modification, allowing researchers to gauge process efficiency and product purity.
- [1] Grigoropoulou, M., Tolis, D., Nierri, E., Mandrapylia, A. G., Gatos, D., Barlos, K., & Mourtas, S. (2026). Peptide-directed solid-phase reductive amination. Organic & Biomolecular Chemistry, Advance Article. View Source
